N-(5-Chloro-4-methoxy-2-methylphenyl)acetamide
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Overview
Description
N-(5-Chloro-4-methoxy-2-methylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with chlorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-4-methoxy-2-methylphenyl)acetamide typically involves the acylation of 5-chloro-4-methoxy-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-4-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of 5-chloro-4-hydroxy-2-methylphenylacetamide
Reduction: Formation of 5-chloro-4-methoxy-2-methylphenylamine
Substitution: Formation of this compound derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-Chloro-4-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-Chloro-4-methoxy-2-methylphenyl)acetamide can be compared with other similar compounds, such as:
- N-(4-Chloro-2-methoxy-5-methylphenyl)acetamide
- N-(3-Chloro-4-methoxyphenyl)acetamide
- N-(2-Chloro-4-methoxyphenyl)acetamide
These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique combination of substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
62492-47-1 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(5-chloro-4-methoxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-10(14-3)8(11)5-9(6)12-7(2)13/h4-5H,1-3H3,(H,12,13) |
InChI Key |
BCIHGERQVIPHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)Cl)OC |
Origin of Product |
United States |
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